molecular formula C10H11ClFNO2 B1267247 Ethyl 2-(3-chloro-4-fluoroanilino)acetate CAS No. 2344-98-1

Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Cat. No.: B1267247
CAS No.: 2344-98-1
M. Wt: 231.65 g/mol
InChI Key: WHKWSCOKPZPNQV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is an organic compound that belongs to the class of anilino esters This compound is characterized by the presence of an ethyl ester group attached to an aniline derivative, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate typically involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-fluoroaniline, is first nitrated to introduce a nitro group, followed by reduction to obtain the corresponding amine.

    Esterification: The amine is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia, under mild heating or catalytic conditions.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino esters.

Scientific Research Applications

Ethyl 2-(3-chloro-4-fluoroanilino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-fluoroanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-4-fluoroanilino)acetate can be compared with other anilino esters, such as:

    Ethyl 2-(3-chloroanilino)acetate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    Ethyl 2-(4-fluoroanilino)acetate: Lacks the chlorine substitution, which may influence its chemical properties and applications.

    Ethyl 2-(3-chloro-4-bromoanilino)acetate:

The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering enhanced reactivity and specificity in various applications.

Properties

IUPAC Name

ethyl 2-(3-chloro-4-fluoroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-2-15-10(14)6-13-7-3-4-9(12)8(11)5-7/h3-5,13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWSCOKPZPNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307171
Record name Ethyl N-(3-chloro-4-fluorophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-98-1
Record name 2344-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(3-chloro-4-fluorophenyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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